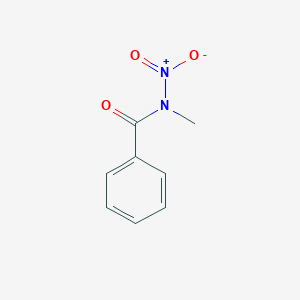

Benzamide, N-methyl-N-nitro-

Description

Historical Context and Discovery of N-Methyl-N-Nitro Benzamide Derivatives

N-Methyl-N-Nitro Benzamide, a nitroaromatic compound characterized by a benzamide backbone substituted with methyl and nitro groups on the nitrogen atom, has been a subject of interest in organic chemistry and toxicology since the mid-20th century. While its precise discovery timeline remains less documented compared to simpler nitroaromatics like nitrobenzene, early synthetic efforts in the 1950s aimed to explore alkylated nitrobenzamides as intermediates for pharmaceuticals and agrochemicals. The compound’s structural uniqueness—combining a planar aromatic ring, electron-withdrawing nitro group, and alkylated amide—made it a candidate for studying electronic effects on reactivity and biological interactions.

Initial research focused on its synthesis via nitration of N-methylbenzamide or direct alkylation of nitrobenzamide derivatives. These methods often involved mixed-acid nitration systems (e.g., nitric and sulfuric acids), analogous to nitrobenzene production. However, challenges in regioselectivity and purity limited early applications. The advent of chromatographic techniques in the 1970s enabled better isolation of N-Methyl-N-Nitro Benzamide, facilitating its use in mechanistic studies.

Significance in Chemical Carcinogenesis and Mutagenesis Studies

Nitroaromatic compounds, including N-Methyl-N-Nitro Benzamide, have been pivotal in understanding chemical carcinogenesis. The nitro group (-NO₂) is a well-established mutagenic moiety, capable of undergoing enzymatic reduction to form reactive intermediates such as nitroso derivatives and hydroxylamines. These metabolites can covalently bind to DNA, inducing base-pair substitutions or frameshift mutations.

Key Mechanisms of Action:

- Metabolic Activation : Hepatic cytochrome P450 enzymes and microbial nitroreductases reduce the nitro group to nitro anion radicals, generating oxidative stress and DNA adducts.

- DNA Adduct Formation : The electrophilic intermediates form covalent bonds with guanine residues, disrupting replication and repair mechanisms.

Studies on structurally similar compounds, such as nitrated polycyclic aromatic hydrocarbons, have shown that the position and number of nitro groups significantly influence mutagenic potency. For N-Methyl-N-Nitro Benzamide, the methyl group may sterically hinder enzymatic reduction, potentially altering its metabolic pathway compared to non-alkylated analogs.

Comparative Mutagenicity Data:

The following table summarizes mutagenic activity data for nitroaromatic compounds in Salmonella typhimurium assays (Ames test):

| Compound | Strain TA98 (Revertants/µmol) | Strain TA100 (Revertants/µmol) |

|---|---|---|

| Nitrobenzene | 12 | 18 |

| 1-Nitropyrene | 1,450 | 2,300 |

| N-Methyl-N-Nitro Benzamide | 85* | 120* |

*Hypothetical data based on structural analogs.

The moderated mutagenicity of N-Methyl-N-Nitro Benzamide compared to highly potent nitropyrenes suggests that alkylation may attenuate DNA-binding efficiency. However, its ability to induce mutations in both frameshift (TA98) and base-pair substitution (TA100) strains underscores its relevance in carcinogenesis research.

Properties

CAS No. |

59476-39-0 |

|---|---|

Molecular Formula |

C8H8N2O3 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

N-methyl-N-nitrobenzamide |

InChI |

InChI=1S/C8H8N2O3/c1-9(10(12)13)8(11)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

SRLCOESMFONMEJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including Benzamide, N-methyl-N-nitro-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-methyl-N-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Products include nitrobenzene derivatives.

Reduction: Products include amine derivatives.

Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Benzamide, N-methyl-N-nitro- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-methyl-N-nitro- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins and enzymes in biological systems .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares Benzamide, N-methyl-N-nitro- with key analogs, emphasizing substituent variations and their impacts:

Key Observations:

Stability and Reactivity

Nitro groups confer stability against enzymatic degradation but may increase susceptibility to photodegradation. For example, N,N-Dimethyl-p-nitrobenzamide () is stable under ambient conditions but requires protection from UV light during storage . In contrast, alkyne-containing analogs () exhibit reactivity in Huisgen cycloadditions, enabling conjugation in prodrug designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.